5-Bromo-8-methylimidazo[1,2-a]pyridine
Overview
Description
5-Bromo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 5-position and a methyl group at the 8-position of the imidazo[1,2-a]pyridine ring system imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methylimidazo[1,2-a]pyridine typically involves the halogenation of 8-methylimidazo[1,2-a]pyridine. One common method is the bromination reaction using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of microreactors and automated systems can optimize reaction conditions and scale up the production process efficiently.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group at the 8-position can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced under catalytic hydrogenation conditions to form partially or fully saturated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Major Products:
- Substitution reactions yield various substituted imidazo[1,2-a]pyridine derivatives.
- Oxidation reactions produce aldehydes or carboxylic acids.
- Reduction reactions result in partially or fully saturated imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5-Bromo-8-methylimidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, antiviral, and anticancer activities.
Biological Studies: Used as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting materials.
Chemical Biology: Utilized in the design of chemical probes for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 5-Bromo-8-methylimidazo[1,2-a]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromine atom can form halogen bonds with target molecules, enhancing binding affinity and specificity. The imidazo[1,2-a]pyridine ring system can participate in π-π stacking interactions and hydrogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
8-Bromo-5-methylimidazo[1,2-a]pyridine: Similar structure but with bromine and methyl groups at different positions.
5-Chloro-8-methylimidazo[1,2-a]pyridine: Chlorine atom instead of bromine at the 5-position.
5-Bromo-8-ethylimidazo[1,2-a]pyridine: Ethyl group instead of methyl at the 8-position.
Uniqueness: 5-Bromo-8-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and biological activity. The presence of the bromine atom at the 5-position enhances its potential for halogen bonding and substitution reactions, while the methyl group at the 8-position affects its steric and electronic properties.
Properties
IUPAC Name |
5-bromo-8-methylimidazo[1,2-a]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-2-3-7(9)11-5-4-10-8(6)11/h2-5H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDJOYISGHIDELA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N2C1=NC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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